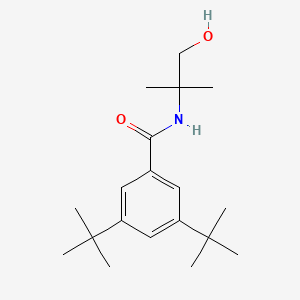

3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including aromatic nucleophilic substitution reactions and the use of specific reagents like triphenyl phosphite and pyridine for polyamide formation. Such processes aim to create polymers with desirable thermal stability and solubility characteristics (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

Molecular structure analysis, particularly through vibrational spectroscopy and quantum chemical calculations, provides insights into the compound's electronic structure, vibrational modes, and chemical shifts in NMR analysis. This analysis helps in understanding the compound's stability and reactivity (Mathammal et al., 2016).

Chemical Reactions and Properties

The compound's reactivity, including its behavior in Bischler-Napieralski reactions, is crucial for synthesizing specific heterocyclic compounds, demonstrating its versatility in organic synthesis (Browne, Skelton, & White, 1981).

Physical Properties Analysis

Physical properties, including solubility, thermal stability, and film formation ability, are essential for applications in materials science. The synthesized polyamides exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance applications (Liaw & Liaw, 1998).

Chemical Properties Analysis

Chemical properties, such as the compound's reactivity with isocyanides and its ability to undergo regioselective hydrolysis and transesterification, highlight its potential for creating functionally diverse derivatives. These properties are pivotal for tailoring the compound's functionality for specific applications (Krivec et al., 2016).

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

A study conducted by Hsiao et al. (2000) detailed the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol, emphasizing the flexibility, thermal stability, and solubility of these polymers, which could be potentially linked to derivatives of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide in polymer applications (Hsiao, Yang, & Chen, 2000).

Ligand Design for Catalysis

Imamoto et al. (2012) explored rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation, showcasing the impact of bulky tert-butyl groups on catalytic performance and enantioselectivity, which could be analogous to the effects of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide in ligand design (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Material Science and Organogels

Research by Wu et al. (2011) on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides highlighted the role of tert-butyl groups in influencing the gelation properties and aggregate formation. This indicates potential applications of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide in the development of new organogel materials with specific optical properties (Wu, Xue, Shi, Chen, & Li, 2011).

Molecular Structure Analysis

A study on the molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, and NBO analysis of 3,5-di-tert-butyl-4-hydroxybenzoic acid by Mathammal et al. (2016) provided insights into the electronic structure, stability, and reactivity of compounds with bulky tert-butyl groups. This research aids in understanding the chemical behavior of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide and its potential applications in materials science (Mathammal, Sangeetha, Sangeetha, Mekala, & Gadheeja, 2016).

Propiedades

IUPAC Name |

3,5-ditert-butyl-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2/c1-17(2,3)14-9-13(10-15(11-14)18(4,5)6)16(22)20-19(7,8)12-21/h9-11,21H,12H2,1-8H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKGPOONTAGLPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C)(C)CO)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)

![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)

![3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4616138.png)

![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)

![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)

![6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4616157.png)

![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)

![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)

![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)

![N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)

![2-[(N,N-dimethylglycyl)amino]benzamide](/img/structure/B4616193.png)